molecular formula C13H13N3O6P2S B15143063 hGGPPS-IN-1

hGGPPS-IN-1

Cat. No.: B15143063
M. Wt: 401.27 g/mol
InChI Key: OVNNLIKSDUSVRR-UHFFFAOYSA-N
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Description

hGGPPS-IN-1: is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase enzyme. This compound is an analogue of C-2-substituted thienopyrimidine-based bisphosphonates. It has shown significant efficacy in inducing apoptosis in multiple myeloma cells and exhibits anti-myeloma activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-1 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: hGGPPS-IN-1 primarily undergoes substitution reactions due to the presence of the bisphosphonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further modified to enhance their biological activity .

Mechanism of Action

hGGPPS-IN-1 exerts its effects by inhibiting the human geranylgeranyl pyrophosphate synthase enzyme. This enzyme is crucial for the post-translational modification of small GTP-binding proteins, which are involved in various cellular processes such as proliferation and survival. By inhibiting this enzyme, this compound disrupts protein prenylation, leading to the induction of apoptosis in multiple myeloma cells .

Comparison with Similar Compounds

hGGPPS-IN-1 is unique among similar compounds due to its high selectivity and potency in inhibiting the human geranylgeranyl pyrophosphate synthase enzyme. Similar compounds include:

Properties

Molecular Formula

C13H13N3O6P2S

Molecular Weight

401.27 g/mol

IUPAC Name

[[(2-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C13H13N3O6P2S/c17-23(18,19)13(24(20,21)22)16-11-9-6-7-25-12(9)15-10(14-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)(H2,17,18,19)(H2,20,21,22)

InChI Key

OVNNLIKSDUSVRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)NC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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